4-Acetyl-2-(2-methylthiazol-4-yl)thiazole CAS 849066-64-4 properties
4-Acetyl-2-(2-methylthiazol-4-yl)thiazole CAS 849066-64-4 properties
This guide is structured as a high-level technical monograph for researchers utilizing the 2,4'-bithiazole scaffold in medicinal chemistry and organic synthesis.[1]
CAS Registry Number: 849066-64-4
Chemical Class: 2,4'-Bithiazole / Heterocyclic Ketone
Molecular Formula: C
Executive Summary: The Bithiazole Scaffold
4-Acetyl-2-(2-methylthiazol-4-yl)thiazole (CAS 849066-64-4) represents a privileged structural motif in modern drug discovery.[1] As a functionalized 2,4'-bithiazole , it serves as a critical intermediate for synthesizing DNA-intercalating agents, kinase inhibitors, and mimics of marine natural products (e.g., Cystothiazoles, Bleomycin).
Unlike single-ring heterocycles, the bithiazole core offers a rigid, planar geometry that facilitates
Physicochemical Profile
The following data aggregates predicted and experimental properties essential for handling and formulation.
| Property | Value / Description | Significance |
| Appearance | Pale yellow to tan solid | Typical of conjugated bithiazole systems.[1][2] |
| Melting Point | 128–132 °C (Predicted) | Indicates stable crystalline lattice; suitable for solid-phase handling.[1] |
| Solubility | DMSO, DMF, DCM, Chloroform | Poor aqueous solubility due to planarity and lipophilicity. |
| LogP (Predicted) | ~1.8 – 2.2 | Moderate lipophilicity; likely membrane permeable.[1] |
| pKa (Conjugate Acid) | ~2.5 (Thiazole nitrogen) | Weakly basic; protonation requires strong acid conditions.[1] |
| H-Bond Acceptors | 3 (2 x N, 1 x O) | Key interaction points for active site binding.[1] |
| Rotatable Bonds | 2 | Limited flexibility enhances binding entropy.[1] |
Synthetic Methodology
The industrial-grade synthesis of CAS 849066-64-4 typically employs a convergent Hantzsch Thiazole Synthesis .[1] This pathway is preferred for its regioselectivity and scalability.[1]
Retrosynthetic Analysis
The molecule is disconnected at the inter-ring bond, revealing two key precursors:
-
Nucleophile: 2-Methylthiazole-4-carbothioamide.[1]
-
Electrophile: 1-Bromo-2,3-butanedione (or equivalent
-haloketone).[1]
Step-by-Step Protocol (Convergent Route)
Phase 1: Precursor Synthesis (Thioamide Generation)
-
Starting Material: 2-Methylthiazole-4-carbonitrile.[1]
-
Reagent: Hydrogen sulfide (gas) or Ammonium sulfide (liquid), Diethylamine (catalyst).[1]
-
Solvent: Ethanol or DMF.[1]
-
Conditions: Reaction at 60°C for 4–6 hours.
-
Mechanism: Nucleophilic attack of hydrosulfide on the nitrile carbon forms the thioamide.[1]
-
Purification: Precipitation with water; filtration.[1]
Phase 2: Hantzsch Coupling (Bithiazole Formation) [1]
-
Reactants: 2-Methylthiazole-4-carbothioamide (1.0 eq) + 1-Bromo-2,3-butanedione (1.1 eq).[1]
-
Solvent: Ethanol or Isopropanol (Anhydrous).[1]
-
Conditions: Reflux (78–82°C) for 8–12 hours.
-
Workup:
-
Recrystallization: Hot Ethanol or Ethyl Acetate/Hexane.[1]
Reaction Pathway Visualization
The following diagram illustrates the logical flow of the synthesis and potential side reactions.
Figure 1: Convergent Hantzsch synthesis pathway for the construction of the 2,4'-bithiazole core.
Reactivity & Applications
The C4-acetyl group provides a strategic entry point for diversifying the scaffold.[1] This section details the primary chemical transformations used in drug development.
Functionalization Logic[1]
-
Oxidation (Haloform Reaction): Converts the acetyl group to a carboxylic acid (COOH).[1] This is critical for generating amide libraries (e.g., coupling with amines for kinase inhibitors).
-
Condensation (Claisen-Schmidt): Reaction with aromatic aldehydes yields chalcones .[1] Thiazolyl-chalcones are potent antioxidants and anti-inflammatory agents.[1]
-
Reduction: Reduction with NaBH
yields the secondary alcohol, introducing a chiral center and increasing water solubility.
Application Workflow
Figure 2: Divergent synthesis map demonstrating the utility of CAS 849066-64-4 in generating bioactive libraries.[1]
Biological Relevance
The 2,4'-bithiazole moiety is a structural mimic of the natural product Bleomycin (a glycopeptide antibiotic used in chemotherapy).[1]
-
Mechanism: The bithiazole tail of Bleomycin is responsible for DNA intercalation .[1]
-
Hypothesis: Derivatives of CAS 849066-64-4 retain this DNA-binding affinity, making them candidates for:
Handling, Safety, and Storage
As a research chemical, strict adherence to safety protocols is mandatory.
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]
-
Storage:
-
Temperature: 2–8°C (Refrigerated).
-
Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent oxidation of the thiazole sulfur over long periods.
-
Container: Amber glass to protect from light-induced degradation.[1]
-
-
Solubility Protocol:
References
-
Thiazole Synthesis Overview: Kashyap, S. J., et al. "Synthesis of Thiazole Derivatives." Journal of Advanced Scientific Research, 2012. Link
-
Bithiazole Biological Activity: Hamada, Y., et al. "Synthesis and biological activity of cystothiazoles." Tetrahedron Letters, 2000. Link
-
Hantzsch Reaction Mechanism: Eicher, T., & Hauptmann, S. The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH, 2003.[1] Link[1]
-
Thiazole in Drug Discovery: Ayati, A., et al. "Thiazole in the combinatorial synthesis of novel heterocycles." European Journal of Medicinal Chemistry, 2015. Link[1]
-
Bleomycin Structure-Activity: Hecht, S. M.[1] "Bleomycin: new perspectives on the mechanism of action." Journal of Natural Products, 2000. Link[1]
